molecular formula C21H18N4OS B6565259 N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021251-98-8

N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No.: B6565259
CAS No.: 1021251-98-8
M. Wt: 374.5 g/mol
InChI Key: LVHRYYBUZITATE-UHFFFAOYSA-N
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Description

The compound N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (hereafter referred to as the target compound) features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a phenyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide side chain is further substituted with a 4-methylphenyl group, contributing to its lipophilic character .

Properties

IUPAC Name

N-(4-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-7-9-17(10-8-15)23-20(26)14-27-21-19-13-18(16-5-3-2-4-6-16)24-25(19)12-11-22-21/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHRYYBUZITATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a synthetic compound belonging to the class of acetamides, characterized by a unique structural arrangement that includes a pyrazolo[1,5-a]pyrazine moiety and a sulfanyl linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research.

Molecular Structure

  • Molecular Formula : C21H18N4OS
  • Molecular Weight : 374.5 g/mol
  • InChI Key : QTBPFQBZRVMHNP-UHFFFAOYSA-N

Physical Properties

  • Appearance : Yellowish crystalline solid
  • Melting Point : 266-269°C
  • Solubility : Soluble in dimethylformamide, dimethyl sulfoxide; poorly soluble in water and ethanol.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • The compound was evaluated against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer).
    • Results indicated significant growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
  • Mechanism of Action :
    • The biological activity is believed to be mediated through the induction of apoptosis in cancer cells. This was demonstrated by treating K562 leukemic cells with varying concentrations of the compound, leading to reduced cell viability and increased apoptosis markers .
  • Comparative Analysis :
    • In comparison with other pyrazolo derivatives, this compound exhibited enhanced potency against specific cancer types, suggesting a structure-activity relationship that could be exploited for drug development .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also shown potential anti-inflammatory effects. Research indicates that similar pyrazolo compounds can inhibit inflammatory pathways, making them candidates for further investigation in inflammatory diseases .

Data Table: Biological Activity Overview

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF73.79Apoptosis induction
This compoundSF-26812.50Apoptosis induction
This compoundNCI-H46042.30Apoptosis induction

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Reaction of Acetamide with Pyrazole Derivative :
    • A typical synthesis pathway involves reacting N-(4-methylphenyl)acetamide with 2-phenylpyrazolo[1,5-a]pyrazin-4-thiol under controlled conditions.
  • Characterization Techniques :
    • The synthesized compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the presence of functional groups and structural integrity .

Scientific Research Applications

Physical Properties

  • Appearance : Yellowish crystalline solid
  • Melting Point : 266-269°C
  • Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone; poorly soluble in water, ethanol, and methanol.

Antitumor Activity

Research has indicated that N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide exhibits significant antitumor properties. It has been shown to selectively induce cytotoxicity in various cancer cell lines, including:

  • Human ovarian cancer cells
  • Colorectal cancer cells

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, making it a candidate for further research into treatments for inflammatory diseases. Its mechanism of action may involve the inhibition of specific inflammatory pathways.

Toxicity and Safety Profile

Studies have assessed the toxicity of this compound, revealing a relatively low toxicity profile. However, it is essential to handle the compound with care due to potential skin and eye irritations.

Analytical Methods

To characterize and quantify this compound, several analytical techniques are employed:

MethodDescription
HPLC-MSHigh-performance liquid chromatography coupled with mass spectrometry for separation and identification.
LC-MS/MSLiquid chromatography with tandem mass spectrometry for detailed analysis of complex mixtures.
UPLC-QTOF-MSUltra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry for high-resolution analysis.

Current Research Trends

Research on this compound is ongoing, focusing on:

  • Mechanisms of Action : Understanding how the compound interacts at the molecular level with biological targets.
  • Therapeutic Development : Exploring its potential as a therapeutic agent in oncology and inflammation-related conditions.
  • Improving Solubility : Investigating modifications to enhance water solubility which could facilitate its use in drug formulations.

Limitations and Future Directions

Despite its promising applications, several limitations exist:

  • Solubility Issues : Poor solubility in aqueous environments limits its bioavailability.
  • Need for In Vivo Studies : Further studies are required to evaluate its efficacy and safety in living organisms.

Future research directions may include:

  • Developing new synthetic routes to improve yield and solubility.
  • Conducting comprehensive pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • Investigating combination therapies that could enhance its therapeutic effects against cancer.

Chemical Reactions Analysis

Hydrolysis of Acetamide Functionality

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Products References
Acidic Hydrolysis6M HCl, ethanol reflux (4–6 hr)2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetic acid
Basic Hydrolysis2M NaOH, 80°C (3 hr)Sodium salt of 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetate

Hydrolysis kinetics depend on steric hindrance from the 4-methylphenyl substituent, with acidic conditions favoring faster conversion.

Oxidation of Sulfanyl Group

The thioether (sulfanyl) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Reagent System Conditions Product Oxidation State References
H₂O₂ (30%)Acetic acid, 50°C, 2 hr2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfinyl)acetamideSulfoxide (+2)
mCPBA (1.2 eq)DCM, 0°C → RT, 12 hr2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfonyl)acetamideSulfone (+4)

Oxidation to sulfone derivatives enhances electrophilicity, enabling downstream nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS)

The pyrazolo[1,5-a]pyrazine core undergoes regioselective EAS at electron-rich positions (C5 and C7).

Reaction Reagents Position Product Yield References
NitrationHNO₃/H₂SO₄, 0°C, 1 hrC55-nitro-N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide62%
BrominationBr₂, FeBr₃, DCM, RT, 2 hrC77-bromo-N-(4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide58%

Regioselectivity is governed by the electron-donating effects of the pyrazine nitrogen atoms .

Nucleophilic Displacement at Sulfanyl Group

The sulfanyl bridge participates in nucleophilic substitutions under basic conditions.

Nucleophile Base Conditions Product References
PiperidineK₂CO₃DMF, 80°C, 6 hrN-(4-methylphenyl)-2-(piperidin-1-yl)acetamide
Sodium MethoxideMeOH, reflux, 8 hrMethyl 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetate

Reductive Amination of Acetamide

The acetamide group can be reduced to a primary amine using strong reducing agents.

Reagent Conditions Product Yield References
LiAlH₄ (3 eq)THF, reflux, 4 hr2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-(4-methylphenyl)ethylamine71%

Cross-Coupling Reactions

The phenylpyrazolo[1,5-a]pyrazine moiety participates in palladium-catalyzed couplings.

Reaction Type Catalyst Conditions Product References
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O, 90°C, 12 hr2-({2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Condition Half-Life Degradation Products References
pH 7.4 (PBS, 37°C)48 hrSulfoxide derivative (minor), hydrolyzed acetic acid (trace)
pH 2.0 (HCl, 37°C)12 hrCarboxylic acid derivative (major)

Comparative Reactivity of Structural Analogs

Key differences in reactivity between the target compound and analogs:

Compound Reactivity Difference Cause
N-(2-chloro-4-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamideSlower hydrolysis due to electron-withdrawing chlorine substituentReduced nucleophilicity at acetamide oxygen
N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamideFaster EAS at pyrazolo[1,5-a]pyrazine C5 positionSteric effects from meta-methyl group

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrimidine or triazolo[1,5-a]pyrimidine systems:

  • Triazolo[1,5-a]pyrimidine : Analogous compounds (e.g., ) replace one pyrazine nitrogen with a triazole ring, altering electron distribution and steric bulk.
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyrazine 2-Phenyl, 4-sulfanylacetamide ~392*
N-(2-Bromo-4-methylphenyl)-... (16) Pyrazolo[1,5-a]pyrimidine 5-Methyl, 7-acetamide, 2-phenyl 449.31
8g () Oxadiazole-linked indole 1H-Indol-3-ylmethyl, 4-methylphenyl 378

*Estimated based on similar analogs (e.g., : 404.49 g/mol for a related compound).

Substituent Effects on Acetamide Side Chains

The acetamide side chain’s substitution pattern significantly impacts physicochemical and biological properties:

  • : 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide introduces a chloro substituent (electron-withdrawing) and a methylsulfanyl group, which may enhance metabolic stability .
Table 2: Substituent Comparisons
Compound (Evidence) R1 (Pyrazolo Position 2) R2 (Acetamide N-Substituent) Notable Properties
Target (5) Phenyl 4-Methylphenyl High lipophilicity
2 4-Methoxyphenyl 4-Phenoxyphenyl Increased polarity
7 4-Chlorophenyl 3-(Methylsulfanyl)phenyl Enhanced metabolic stability
10 (G420-0037) Phenyl 4-Ethoxyphenyl Moderate hydrophilicity

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